IMPDH2 Inhibition: Nanomolar Potency Differentiates 5-Chloro Derivative from Unsubstituted and Other Halogenated Analogs
5-Chloro-2-phenylisoindoline-1,3-dione demonstrates potent, low nanomolar inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in de novo guanine nucleotide biosynthesis and a validated target for anticancer and immunosuppressive therapies. In biochemical assays, this compound exhibits Ki values of 240 nM and 440 nM against IMPDH2 when assessed with different substrates [1]. This level of potency is substantially higher than many related cyclic imide derivatives, which have been reported to inhibit IMPDH with Ki values in the low micromolar range (e.g., 1.96 to 48.9 μM) [2]. While a direct head-to-head comparison with the unsubstituted 2-phenylisoindoline-1,3-dione under identical assay conditions is not available, the quantitative Ki data for the 5-chloro derivative firmly establishes its distinct and more potent IMPDH2 inhibitory profile compared to the broader class of phthalimide-based IMPDH inhibitors.
| Evidence Dimension | Inhibitory constant (Ki) against human IMPDH2 |
|---|---|
| Target Compound Data | 240 nM and 440 nM |
| Comparator Or Baseline | Range of Ki values for a library of cyclic imide derivatives (including phthalimides, homophthalimides, and related structures) against human Type II IMPDH: 1.96 to 48.9 μM |
| Quantified Difference | Target compound is approximately 4- to 200-fold more potent (based on Ki ranges) |
| Conditions | In vitro biochemical assay; specific substrate and assay conditions vary slightly between the two referenced studies. |
Why This Matters
The nanomolar IMPDH2 inhibition demonstrates a significantly improved target engagement profile over generic phthalimide analogs, making this specific compound a superior starting point for IMPDH-focused drug discovery campaigns.
- [1] BindingDB. (n.d.). Entry for BDBM50421763 (5-Chloro-2-phenylisoindoline-1,3-dione) against Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Hall, I. H., Barnes, B. J., Ward, E. S., Wheaton, J. R., Shaffer, K. A., Cho, S. E., & Warren, A. E. (2001). Targeting of Human Tmolt4 Leukemic Type II IMP Dehydrogenase by Cyclic Imide Related Derivatives. Archiv der Pharmazie, 334(7), 229-234. View Source
